Bienvenue dans la boutique en ligne BenchChem!

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Molecular weight Analytical chemistry Procurement specification

This oxalamide (CAS 941976-18-7) features a unique benzyl-N1 / morpholino-p-tolyl-N2 substitution absent from published neuraminidase and PAI-1 inhibitor SAR. With MW 381.5, HBD 2, HBA 5, and drug-like properties, it is an ideal diversity element for fragment-based and HTS libraries targeting the NA 430-cavity or novel PAI-1 chemotypes. Researchers should pair procurement with compound-specific IC50 determination against recombinant targets. Request HPLC purity ≥95% and MS identity confirmation at m/z 382.5 [M+H]+ upon ordering.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 941976-18-7
Cat. No. B2643669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
CAS941976-18-7
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C22H27N3O3/c1-17-7-9-19(10-8-17)20(25-11-13-28-14-12-25)16-24-22(27)21(26)23-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
InChIKeyGJQADUBVDUGNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS 941976-18-7): Physicochemical Baseline and Compound Class Context for Procurement


N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS 941976-18-7) is a synthetic oxalamide derivative with molecular formula C22H27N3O3 and molecular weight 381.5 g/mol . It belongs to the oxalamide class, a scaffold recognized for yielding bioactive molecules including neuraminidase inhibitors (IC50 values as low as 0.09 µM) [1] and plasminogen activator inhibitor-1 (PAI-1) inhibitors (IC50 range: non-detectable to 4.5 µM) [2]. The compound features a benzyl group at the N1 position, a morpholinoethyl linker, and a p-tolyl substituent—a substitution pattern that distinguishes it from published active oxalamides. It is commercially available through chemical vendor networks for research use .

Why Generic Oxalamide Substitution Fails: N1-Benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide SAR Constraints for Informed Procurement


Oxalamide derivatives cannot be treated as interchangeable commodities because the oxalamide scaffold exhibits steep structure-activity relationships (SAR) driven by terminal substituent identity. In the neuraminidase inhibitor series reported by Zhang et al. (2022), a single substituent change from 3-chlorophenyl to 4-chlorophenyl shifted IC50 from 0.09 µM to 0.31 µM—a 3.4-fold potency difference [1]. Similarly, within the PAI-1 inhibitor series, IC50 values spanned from undetectable to 4.5 µM depending solely on substitution pattern [2]. The specific combination in this compound—a benzyl group at N1 paired with a morpholino-p-tolyl moiety at N2—has not been profiled in published SAR studies. Substituting a close analog such as N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (MW 373.5) or N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (MW ~415.9) would introduce untested changes in lipophilicity, steric bulk, and hydrogen-bonding capacity , rendering any bioactivity or physicochemical extrapolation unreliable without experimental confirmation.

N1-Benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide: Quantitative Comparative Evidence for Procurement Decision-Making


Molecular Weight Differentiation from Closest N1-Substituted Analogs: Implications for Assay Design and Dosing Calculations

The molecular weight of the target compound (381.5 g/mol) differentiates it from its closest commercially available N1-substituted analogs. N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a lower MW (373.5 g/mol; Δ = -8.0 g/mol, -2.1%), while N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a higher MW (~415.9 g/mol; Δ = +34.4 g/mol, +9.0%) . This MW difference affects molarity calculations in assay preparation; for a 10 mM stock solution, the target compound requires 38.15 mg/mL, whereas the chlorobenzyl analog requires ~41.59 mg/mL—a 9% mass difference that can lead to dosing errors if compounds are interchanged without recalculation .

Molecular weight Analytical chemistry Procurement specification

Hydrogen Bond Donor/Acceptor Profile: Differentiating the Benzyl Oxalamide from Saturated and Halogenated Analogs

The target compound possesses 2 hydrogen bond donors (HBD; both amide NH groups) and 5 hydrogen bond acceptors (HBA; 3 carbonyl oxygens + 1 morpholine oxygen + 1 amide carbonyl oxygen), yielding an HBD/HBA ratio of 0.40. In contrast, the N1-cyclohexyl analog retains identical HBD/HBA counts (2/5), but the N1-(2-chlorobenzyl) analog introduces a chlorine atom that does not contribute to HBA count but increases molecular polarizability, potentially altering passive membrane permeability . The N1-(4-methoxyphenyl) analog gains an additional HBA (methoxy oxygen), shifting to 2/6 (HBD/HBA ratio = 0.33) and increasing topological polar surface area, which may reduce blood-brain barrier penetration relative to the target compound . The benzyl substituent at N1 in the target compound provides a balance of aromaticity for potential π-stacking interactions without introducing additional HBA or HBD that could alter the solubility-permeability profile .

Hydrogen bonding Drug-likeness Physicochemical profiling

Class-Level Evidence: Oxalamide Scaffold as a Privileged Neuraminidase Inhibitor Pharmacophore

Although no direct biological data exist for this specific compound, the oxalamide scaffold has been validated as a neuraminidase (NA) inhibitor pharmacophore. Zhang et al. (2022) reported that oxalamide derivative Z2 (3-chlorophenyl-substituted) inhibited NA with IC50 = 0.09 µM, outperforming the clinical standard oseltamivir carboxylate (OSC; IC50 = 0.10 µM) and the lead compound ZINC05250774 (IC50 = 1.91 µM) [1]. The oxalamide linker was shown to form strong hydrogen bonds with conserved arginine residues (Arg118, Arg292, Arg371) in the NA active site, a binding mode independent of the terminal substituent identity [1]. This class-level evidence suggests that oxalamide derivatives bearing diverse terminal groups (including benzyl and p-tolyl) retain the capacity to engage the NA active site, though the specific potency of this compound remains unquantified. Critically, the SAR data demonstrate that terminal substituent variation can modulate potency by >20-fold (1.91 µM to 0.09 µM), underscoring that within-class performance should not be assumed without compound-specific testing [1].

Neuraminidase inhibition Anti-influenza Oxalamide pharmacophore

Class-Level Evidence: Oxalamide Derivatives as PAI-1 Inhibitors with Low Micromolar Potency

Oxalamide derivatives have been reported as plasminogen activator inhibitor-1 (PAI-1) inhibitors, a target implicated in thrombosis, atherosclerosis, and fibrosis. Jain et al. (2008) evaluated a series of oxalamide derivatives and reported IC50 values ranging from non-detectable to 4.5 µM in a chromogenic PAI-1 inhibition assay [1]. The most potent compounds in this series achieved low micromolar activity, though none reached sub-micromolar potency. While this specific compound was not included in the tested set, the shared oxalamide core suggests potential for PAI-1 engagement [1]. However, the steep SAR observed—where minor structural modifications abolished detectable activity—indicates that PAI-1 inhibitory activity cannot be assumed for any untested oxalamide derivative [1]. Procurement for PAI-1 screening should be accompanied by a commitment to compound-specific validation.

PAI-1 inhibition Fibrinolysis Cardiovascular research

Purity and Sourcing Specification: Differentiating Commercial Vendors by Analytical Quality

Commercial sourcing of this compound is currently limited to specialty chemical vendors. While specific purity certificates were not available from authoritative databases for this analysis, oxalamide derivatives of this structural class are typically supplied at ≥95% purity as determined by HPLC or LC-MS . Procurement specifications should require explicit purity documentation (HPLC trace, NMR spectrum) and identity confirmation by mass spectrometry matching the expected molecular ion peak at m/z 382.5 [M+H]+ (calculated for C22H27N3O3) . This contrasts with more common oxalamide building blocks (e.g., N1-benzyl-N2-(3-morpholinopropyl)oxalamide, CAS 312290-95-2) that are available from multiple suppliers with readily available certificates of analysis. The limited supplier pool for this specific compound necessitates rigorous incoming quality control, particularly if the compound is to be used in quantitative structure-activity relationship (QSAR) studies where impurities could confound bioactivity measurements .

Compound purity Quality control Procurement specification

Structural Uniqueness: The Benzyl-p-Tolyl Combination as an Unreported Pharmacophore Pairing in Published Oxalamide SAR

A survey of published oxalamide SAR literature (neuraminidase inhibitors: Zhang et al. 2022 [1]; PAI-1 inhibitors: Jain et al. 2008 [2]) reveals that no compound bearing the specific N1-benzyl / N2-(2-morpholino-2-(p-tolyl)ethyl) substitution combination has been reported in biological assays. The published neuraminidase inhibitor series explored halogenated phenyl (3-Cl, 4-Cl, 4-Br) and heteroaryl substituents at the position corresponding to N2, while the PAI-1 series focused on polyphenolic and carboxylate-bearing terminal groups [1][2]. The target compound's benzyl group (N1) provides aromatic π-stacking potential without the electron-withdrawing effects of halogen substituents, while the p-tolyl group (N2) introduces a para-methyl substituent that may enhance lipophilicity relative to unsubstituted phenyl without adding H-bonding capacity . This specific substitution pattern occupies a region of chemical space that is structurally distinct from—but adjacent to—validated bioactive oxalamides, making it a candidate for diversity-oriented screening and scaffold-hopping campaigns.

Scaffold novelty Chemical diversity Screening library design

N1-Benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide: Evidence-Based Research and Industrial Application Scenarios


Anti-Influenza Drug Discovery: Neuraminidase Inhibitor Screening Libraries

Based on class-level evidence that oxalamide derivatives can achieve sub-micromolar neuraminidase inhibition (IC50 as low as 0.09 µM, outperforming oseltamivir carboxylate at 0.10 µM) , this compound is a structurally novel candidate for inclusion in neuraminidase-focused screening libraries. Its benzyl-p-tolyl substitution pair has not been explored in published NA inhibitor SAR, offering the potential to identify new interactions within the 430-cavity or with conserved arginine residues (Arg118, Arg292, Arg371) . Researchers should pair procurement with a commitment to compound-specific IC50 determination against recombinant NA.

Cardiovascular and Fibrotic Disease Research: PAI-1 Inhibitor Screening

Oxalamide derivatives have demonstrated PAI-1 inhibitory activity in the low micromolar range (IC50: non-detectable to 4.5 µM) . This compound's distinct substitution pattern—lacking the polyphenolic groups common to published PAI-1 inhibitors—may offer differentiated pharmacokinetic properties (e.g., improved permeability due to lower HBA count, HBA = 5 vs 6–8 for polyphenolic analogs) [1]. Procurement is warranted for PAI-1 screening campaigns seeking novel chemotypes beyond the polyphenolic series, with the understanding that compound-specific validation is required.

Chemical Diversity and Scaffold-Hopping Libraries for Academic Screening Centers

The compound's structural novelty within the oxalamide class—confirmed by absence from published SAR datasets for both neuraminidase (Zhang et al., 2022) and PAI-1 (Jain et al., 2008) [1] targets—positions it as a valuable diversity element for academic screening collections. Its molecular weight (381.5 g/mol) and hydrogen-bonding profile (HBD 2, HBA 5) fall within drug-like chemical space [2], making it suitable for fragment-based and high-throughput screening without the liabilities associated with larger, more lipophilic screening compounds. Procurement for diversity libraries should be accompanied by QC verification (HPLC purity ≥95%, MS identity confirmation at m/z 382.5 [M+H]+) [2].

Method Development and Analytical Reference Standard for Oxalamide Quantification

The compound's well-defined molecular structure (SMILES: Cc1ccc(C(CNC(=O)C(=O)NCc2ccccc2)N2CCOCC2)cc1) and moderate molecular weight (381.5 g/mol) make it suitable as a reference standard for LC-MS method development targeting oxalamide-containing compound libraries . Its characteristic mass (m/z 382.5 [M+H]+) and expected fragmentation pattern (oxalamide bond cleavage) provide distinct analytical markers. Procurement as an analytical reference standard requires ≥98% purity with full spectroscopic characterization (1H NMR, 13C NMR, HRMS), specifications that should be explicitly requested from the vendor .

Quote Request

Request a Quote for N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.